molecular formula C17H12ClF4N5OS B12136008 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12136008
M. Wt: 445.8 g/mol
InChI Key: ZYODBMSKEAZOME-UHFFFAOYSA-N
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Description

This compound is a substituted 1,2,4-triazole derivative with a sulfanyl-linked acetamide moiety. Its structure comprises a 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole core connected via a thioether bridge to an N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide group.

Properties

Molecular Formula

C17H12ClF4N5OS

Molecular Weight

445.8 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H12ClF4N5OS/c18-12-6-5-9(7-11(12)17(20,21)22)24-14(28)8-29-16-26-25-15(27(16)23)10-3-1-2-4-13(10)19/h1-7H,8,23H2,(H,24,28)

InChI Key

ZYODBMSKEAZOME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the triazole ring.

    Attachment of the sulfanyl group: This involves the reaction of the triazole derivative with a suitable sulfanyl reagent.

    Formation of the final compound: The final step involves the reaction of the intermediate with 4-chloro-3-(trifluoromethyl)phenyl acetamide under controlled conditions to yield the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Triazole derivatives are extensively studied for their antimicrobial properties. This specific compound has shown potential as an antifungal and antibacterial agent due to its ability to inhibit fungal cell wall synthesis and bacterial growth. Studies have demonstrated that similar triazole compounds exhibit significant activity against various pathogens, including resistant strains of bacteria and fungi .

Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. Research indicates that triazole derivatives can induce apoptosis in cancer cells by interfering with critical cellular pathways. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer types .

Enzyme Inhibition : The structural characteristics of the compound allow it to act as an enzyme inhibitor. It can interact with specific enzymes involved in disease pathways, making it a candidate for drug development targeting conditions such as cancer and infections.

Agricultural Applications

Fungicides : The antifungal properties of triazole derivatives make them suitable for use as agricultural fungicides. They can effectively control fungal diseases in crops, thereby enhancing yield and quality. Research has indicated that compounds similar to this one can protect plants from various fungal pathogens .

Plant Growth Regulators : Some studies suggest that triazole compounds may also act as plant growth regulators, influencing plant metabolism and growth patterns. This potential application could lead to advancements in agricultural productivity through the development of new formulations.

Material Science

Polymer Chemistry : The unique chemical structure of triazole derivatives allows them to be used as building blocks in the synthesis of advanced materials. They can enhance the properties of polymers, making them suitable for applications in coatings, adhesives, and other industrial materials.

Anticancer Activity

A study conducted on a series of triazole derivatives revealed that compounds with similar structures exhibited significant anticancer activity against various cell lines. The mechanism was attributed to the disruption of cellular signaling pathways that promote cancer cell survival .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of triazole derivatives, the compound demonstrated effective inhibition against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Compound ID/Name Triazole Substituents (Position 4,5) Acetamide Aryl Group Key Modifications vs. Target Compound Reference
Target Compound 4-amino, 5-(2-fluorophenyl) 4-chloro-3-(trifluoromethyl)phenyl
AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide) 4-amino, 5-(2-hydroxyphenyl) 4-nitrophenyl Hydroxyl vs. fluorine on triazole; nitro vs. Cl/CF₃
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 900007-29-6) 4-amino, 5-(4-chlorophenyl) 2-(trifluoromethyl)phenyl Chlorine position on triazole; acetamide aryl substitution
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(2-pyridinyl) 3-chloro-4-fluorophenyl Ethyl vs. amino on triazole; pyridinyl vs. fluorophenyl
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide 4-amino, 5-(furan-2-yl) 3,4-dichlorophenyl Furan vs. fluorophenyl; dichlorophenyl vs. Cl/CF₃

Key Observations:

Triazole Core Modifications: The 4-amino group is conserved in most analogs (e.g., AM31, CAS 900007-29-6) and is critical for hydrogen bonding in enzyme inhibition . Substitution at the triazole’s 5-position (e.g., 2-fluorophenyl vs. 2-hydroxyphenyl or furan-2-yl) modulates electronic properties and steric bulk, influencing target selectivity .

Acetamide Aryl Group :

  • Halogenated and trifluoromethyl groups (e.g., 4-chloro-3-(trifluoromethyl)phenyl) enhance binding to hydrophobic pockets in targets like reverse transcriptase .
  • Nitrophenyl (AM31) and pyridinyl () substituents introduce polar interactions but may reduce metabolic stability .

Pharmacological and Biochemical Comparisons

Table 2: Activity Profiles of Selected Analogs

Compound Bioactivity Mechanism/Model Tested Key Findings vs. Target Compound Reference
AM31 Reverse transcriptase inhibition HIV-1 RT (PDB:1RT2) docking Ki = 1.2 nM; superior to Nevirapine
2-((4-amino-5-(furan-2-yl)... Anti-exudative activity Carrageenan-induced rat paw edema 62% inhibition at 10 mg/kg vs. Diclofenac (70%)
CAS 900007-29-6 Not explicitly reported Structural similarity suggests potential RT inhibition
AM34 Reverse transcriptase inhibition HIV-1 RT docking Ki = 2.8 nM; ethoxy group enhances binding

Insights:

  • Antiviral Potential: The target compound’s 2-fluorophenyl and trifluoromethyl groups may improve binding to hydrophobic RT pockets compared to AM31’s polar 2-hydroxyphenyl and nitrophenyl .
  • Anti-inflammatory Activity : Fluorine’s electronegativity could enhance anti-exudative effects relative to furan-based analogs, though direct data are needed .

Q & A

Q. What are the critical factors in optimizing the synthesis of this compound to achieve high yield and purity?

The synthesis requires precise control of reaction conditions, including:

  • Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance solubility and reaction efficiency .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Purification methods : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization are essential for isolating the pure product . Intermediate characterization via TLC and HPLC ensures reaction progress, while NMR and FTIR confirm structural integrity .

Q. How does the presence of the 2-fluorophenyl group influence the compound’s physicochemical properties?

The 2-fluorophenyl substituent enhances lipophilicity, improving membrane permeability, as observed in similar triazole derivatives . Fluorine’s electronegativity also stabilizes the triazole ring, increasing metabolic resistance . Comparative studies with non-fluorinated analogs show reduced bioactivity, highlighting its role in target binding .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data across structurally similar analogs?

Discrepancies often arise from variations in substituent positions or assay conditions. To address this:

  • Systematic SAR studies : Compare analogs with controlled modifications (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for environmental factors like pH and incubation time .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like kinase enzymes, guiding hypothesis-driven experiments .

Q. How can the compound’s mechanism of action be elucidated, particularly its interaction with biological targets?

A multi-modal approach is recommended:

  • Enzyme inhibition assays : Test activity against kinases or cytochrome P450 isoforms, leveraging the triazole’s metal-chelating properties .
  • Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
  • Proteomics/transcriptomics : Identify differentially expressed proteins/genes post-treatment using LC-MS/MS or RNA-seq to map signaling pathways .

Q. What methodologies are effective in evaluating the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13), oxidative stress (H₂O₂), and UV light to identify degradation pathways .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound levels via LC-MS over 24 hours .
  • Thermal analysis : DSC and TGA determine melting points and thermal decomposition profiles, correlating stability with crystalline structure .

Data Analysis and Interpretation

Q. How should researchers address conflicting results in cytotoxicity studies between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to explain efficacy gaps .
  • Metabolite identification : Use HRMS to detect phase I/II metabolites, which may account for reduced activity in vivo .
  • Tumor microenvironment models : Co-culture assays with stromal cells better mimic in vivo conditions than monocultures .

Q. What role do the sulfanyl and trifluoromethyl groups play in modulating reactivity and selectivity?

  • Sulfanyl group : Acts as a nucleophile in SN2 reactions, enabling functionalization (e.g., alkylation) for derivative synthesis .
  • Trifluoromethyl group : Enhances electron-withdrawing effects, stabilizing the acetamide moiety and improving resistance to enzymatic hydrolysis .
  • Synergistic effects : Combined with the triazole ring, these groups enhance binding to hydrophobic enzyme pockets, as shown in molecular dynamics simulations .

Methodological Recommendations

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Structural confirmation : ¹H/¹³C NMR (for substituent positioning), HRMS (exact mass), and X-ray crystallography (for absolute configuration) .
  • Purity assessment : HPLC with UV/Vis detection (≥95% purity threshold) and Karl Fischer titration for water content .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

  • Stepwise derivatization : Modify the triazole’s amino group or acetamide’s aryl substituent and test bioactivity .
  • Fragment-based drug design : Synthesize truncated analogs (e.g., removing the 2-fluorophenyl group) to identify critical pharmacophores .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity trends from empirical data .

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